molecular formula C27H30O16 B191759 Lucenin-2 CAS No. 29428-58-8

Lucenin-2

Cat. No. B191759
CAS RN: 29428-58-8
M. Wt: 610.5 g/mol
InChI Key: ZLPSOQFIIQIIAX-VQVVXJKKSA-N
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Description

Lucenin-2 is a natural C-glucoside compound that belongs to the flavonoid class1. Its molecular formula is C27H30O161. It is also known as Luteolin 6,8-di-C-glucoside1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Lucenin-2.



Molecular Structure Analysis

The molecular structure of Lucenin-2 includes a total of 77 bonds. There are 47 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 8 hydroxyl groups, 4 aromatic hydroxyls, 2 primary alcohols, and 6 secondary alcohols2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Lucenin-2.



Physical And Chemical Properties Analysis

Lucenin-2 has an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da1. It contains a total of 77 bonds, including 47 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, and 12 aromatic bonds2.


Scientific Research Applications

Safety And Hazards

According to the Material Safety Data Sheet (MSDS), Lucenin-2 is not classified under physical hazards, health hazards, or environmental hazards4. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately4.


Future Directions

While specific future directions for Lucenin-2 research are not mentioned in the retrieved papers, its presence in various plants and potential antioxidant properties suggest that it could be a subject of interest in future studies related to natural antioxidants and their health benefits56.


Please note that this information is based on the available resources and there might be additional information not covered in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPSOQFIIQIIAX-VQVVXJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331881
Record name Lucenin-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucenin-2

CAS RN

29428-58-8
Record name Lucenin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29428-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucenin-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lucenin-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E64F9FNT3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
705
Citations
D Barreca, E Bellocco, C Caristi, U Leuzzi, G Gattuso - Food Chemistry, 2011 - Elsevier
… Seven flavonoids and a furocoumarin were identified for the first time in sour orange juice: three C-glucosides (lucenin-2, vicenin-2 and lucenin-2, 4′-methyl ether), two O-glycosides (…
Number of citations: 139 www.sciencedirect.com
D Barreca, E Bellocco, U Leuzzi, G Gattuso - Food Chemistry, 2014 - Elsevier
… For the first time we reported the presence of five C-glycosyl flavones (lucenin-2, vicenin-2, stellarin-2, lucenin-2 4′-methyl ether and scoparin), a 3-hydroxy-3-methylglutaryl glycosyl …
Number of citations: 83 www.sciencedirect.com
A Basile, S Giordano, JA López-Sáez, RC Cobianchi - Phytochemistry, 1999 - Elsevier
Seven pure flavonoids were isolated and identified from five moss species. The flavonoids were the flavones apigenin, apigenin-7-O-triglycoside, lucenin-2, luteolin-7-O-…
Number of citations: 503 www.sciencedirect.com
D Barreca, G Gattuso, G Laganà, U Leuzzi, E Bellocco - Food Chemistry, 2016 - Elsevier
… , led us to identify compounds 1 as lucenin-2, 2 as vicenin-2, 3 as stellarin-2 and 4 as lucenin-2 4′-methyl ether. Comparison to standard compounds confirmed these assignments. …
Number of citations: 77 www.sciencedirect.com
SI El-Negoumy, MF Abdalla, NAM Saleh - Phytochemistry, 1986 - Elsevier
… , luteolin 7-diglucoside, vicenin-2 and lucenin-2 . The microscopic hairs on the leaves only … (vicenin-2), 6,8-di-Cglucosylluteolin (lucenin-2), naringenin 7-glucoside, naringenin 7-p-…
Number of citations: 50 www.sciencedirect.com
JR Kroschewsky, TJ Mabry, KR Markham, RE Alston - Phytochemistry, 1969 - Elsevier
… known flavonoids apigenin, luteolin, lputeolin 7-O+-D-glucoside, quercetin 3-0-/3-D-glucoside, vitexin, isovitexin, vicenin-1, vice&-2, swertisin, orientin, isoorientin, lucenin-1, lucenin-2, …
Number of citations: 54 www.sciencedirect.com
NAM Saleh, SI El-Negoumy, MF Abd-Alla… - Phytochemistry, 1985 - Elsevier
… flavonoid glycosides were isolated and identified from Artemisia monosperma: vicenin-2, lucenin-2, acacetin ‘I-glucoside, acacetin 7-rutinoside, the 3-glucosides and 3-rutinosides of …
Number of citations: 41 www.sciencedirect.com
BM Silva, PB Andrade, F Ferreres… - Natural product …, 2005 - Taylor & Francis
… Quince seeds presented a phenolic profile composed of 3-O-caffeoylquinic, 4-O-caffeoylquinic, 5-O-caffeoylquinic and 3,5-dicaffeoylquinic acids, lucenin-2, vicenin-2, stellarin-2, …
Number of citations: 117 www.tandfonline.com
D Barreca, E Bellocco, C Caristi, U Leuzzi, G Gattuso - Food Chemistry, 2011 - Elsevier
… For vicenin-2, lucenin-2 4′-methyl ether, scoparin and orientin 4′-methyl ether the precursor ions (m/z 593, 623, 463 and 463, respectively) and product ions (m/z 473, 503, 343 and …
Number of citations: 122 www.sciencedirect.com
KR Markham, LJ Porter, R Mues, HD Zinsmeister… - Phytochemistry, 1976 - Elsevier
… Common to both samples were vicenin-2, lucenin-2, the 7-O-glucuronides of apigenin, chrysoeriol and luteolin and the previously unknown 7-O-glucuronide 4’-0-rhamnosides of …
Number of citations: 52 www.sciencedirect.com

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